N-(1-anthryl)-N'-benzoylthiourea

Description

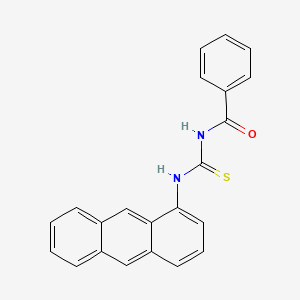

N-(1-Anthryl)-N'-benzoylthiourea is a benzoylthiourea derivative characterized by a bulky anthracene substituent (1-anthryl group) attached to the thiourea nitrogen. This compound belongs to a broader class of acylthioureas, which are widely studied for their structural versatility, coordination chemistry, and applications in medicinal chemistry and materials science. The anthryl group introduces significant steric bulk and π-conjugation, which can influence molecular packing, electronic properties, and reactivity compared to simpler derivatives like N-phenyl or N-chlorobenzoyl analogs.

Properties

IUPAC Name |

N-(anthracen-1-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2OS/c25-21(15-7-2-1-3-8-15)24-22(26)23-20-12-6-11-18-13-16-9-4-5-10-17(16)14-19(18)20/h1-14H,(H2,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSMDEXBWXUZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC4=CC=CC=C4C=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anthryl)-N’-benzoylthiourea typically involves the reaction of 1-anthrylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea derivative.

Industrial Production Methods

While specific industrial production methods for N-(1-anthryl)-N’-benzoylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-anthryl)-N’-benzoylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

Substitution: The anthryl or benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(1-anthryl)-N’-benzoylthiourea has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-anthryl)-N’-benzoylthiourea involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence the activity of enzymes, proteins, and other biological molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or metal complexation.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The anthryl group in N-(1-anthryl)-N'-benzoylthiourea likely disrupts molecular packing and reduces solubility compared to smaller substituents (e.g., phenyl or pyridyl) .

- Electronic Effects : Anthracene’s electron-rich nature may enhance charge-transfer interactions, contrasting with electron-withdrawing groups (e.g., Cl) that increase ligand acidity .

Spectroscopic and Crystallographic Features

Spectroscopic data for benzoylthioureas are highly consistent across derivatives, with variations tied to substituent electronic effects:

Key Observations :

- The anthryl group’s steric bulk may lead to deviations in bond angles and dihedral angles compared to planar derivatives like N-phenyl or N-pyridyl analogs .

- Anthracene’s extended conjugation could redshift UV-Vis absorption peaks relative to simpler aryl groups .

Key Observations :

- Antimicrobial Activity : Electron-withdrawing groups (e.g., F, Cl) enhance bioactivity, while bulky groups like anthryl may reduce membrane permeability .

- Metal Coordination : Pyridyl and dialkyl derivatives show strong coordination to transition metals (e.g., Pd, Pt), whereas anthryl’s steric hindrance may limit complexation .

Biological Activity

N-(1-anthryl)-N'-benzoylthiourea is a compound of significant interest in biological and chemical research due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, applications in cancer research, and other notable biological effects.

Structure and Composition

This compound has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol. The compound features an anthracene moiety, which contributes to its unique electronic properties and interactions with biological systems.

Chemical Reactions

The compound can undergo several chemical reactions, including:

- Oxidation : Can produce sulfoxides or sulfones.

- Reduction : Leads to the formation of amines or thiols.

- Substitution : The anthryl or benzoyl groups can be substituted with other functional groups under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : Facilitates interactions with proteins and enzymes.

- π-π Interactions : Enhances binding affinity to aromatic residues in proteins.

- Metal Coordination : Forms complexes with metal ions, influencing enzyme activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and T47D, with IC50 values indicating significant cytotoxic effects. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and survival, including the inhibition of nuclear factor kappa B (NF-kB) activation .

Enzyme Inhibition Studies

This compound has also been investigated for its role as an enzyme inhibitor. It exhibits competitive inhibition against certain enzymes, which can be beneficial in therapeutic contexts where enzyme activity needs to be regulated. The compound's interactions at the molecular level have been characterized using various biochemical assays that measure enzyme activity in the presence of the thiourea derivative .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

-

Enzyme Activity Modulation :

- Research has shown that this compound can effectively inhibit enzymes involved in tumor progression, suggesting its utility in cancer therapy. The specific pathways influenced by the compound are still under investigation but show promise for future drug development.

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 Value (mM) | Target Cell Line |

|---|---|---|---|

| This compound | Anticancer | 0.64 | MCF-7 |

| N-benzoyl-3-allylthiourea | Anticancer | 0.64 | MCF-7/HER-2 |

| N-benzyl-N-(X-2-hydroxybenzyl) | Antiproliferative | 5.22 | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.